
2-(2-Pyridyl)butanothioamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridyl)butanothioamide hydrochloride is a chemical compound that features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)butanothioamide hydrochloride typically involves the reaction of 2-bromopyridine with butanothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(2-Pyridyl)butanothioamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(2-Pyridyl)butanothioamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Pyridyl)butanothioamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the thioamide group can form hydrogen bonds or interact with enzyme active sites, influencing biological activity.
類似化合物との比較
Similar Compounds
2-Pyridylamine: Similar structure but lacks the butanothioamide group.
2-Pyridylmethanol: Contains a hydroxyl group instead of a thioamide.
2-Pyridylacetic acid: Features a carboxylic acid group.
Uniqueness
2-(2-Pyridyl)butanothioamide hydrochloride is unique due to the presence of both the pyridine ring and the thioamide group
特性
CAS番号 |
32081-32-6 |
|---|---|
分子式 |
C9H13ClN2OS |
分子量 |
232.73 g/mol |
IUPAC名 |
2-ethylsulfanyl-2-pyridin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-2-13-8(9(10)12)7-5-3-4-6-11-7;/h3-6,8H,2H2,1H3,(H2,10,12);1H |
InChIキー |
UWWMXTNBVKXBKX-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=CC=CC=N1)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


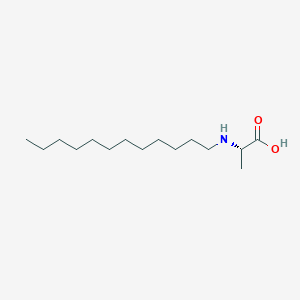
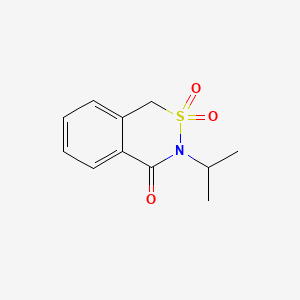
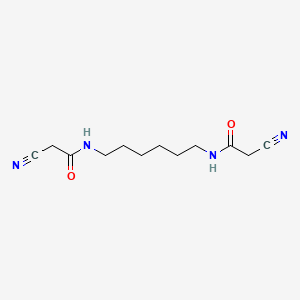
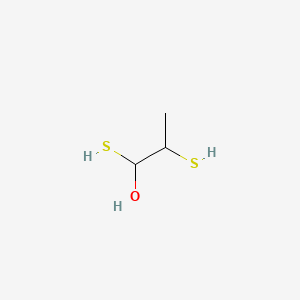


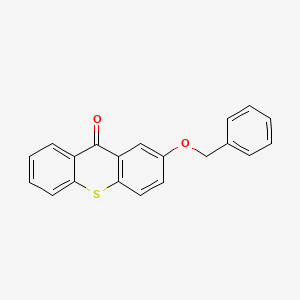
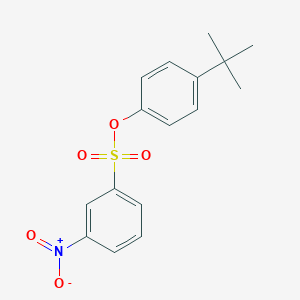
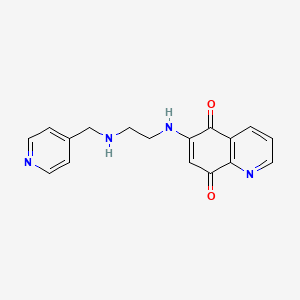

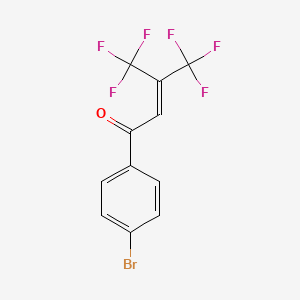
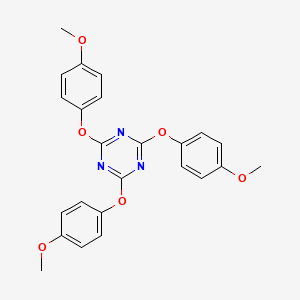
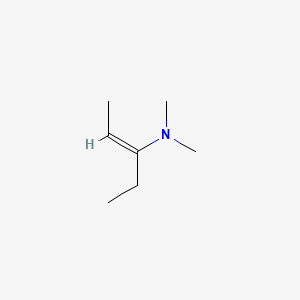
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
